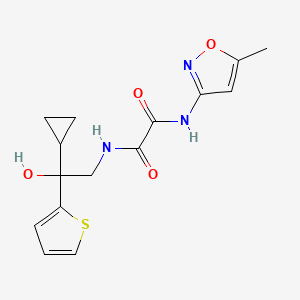

N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Description

N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a cyclopropyl-hydroxy-thiophenylethyl group at the N1 position and a 5-methylisoxazolyl group at the N2 position. Oxalamides are known for their diverse biological activities, including roles as flavor enhancers (umami agonists) and therapeutic agents.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c1-9-7-12(18-22-9)17-14(20)13(19)16-8-15(21,10-4-5-10)11-3-2-6-23-11/h2-3,6-7,10,21H,4-5,8H2,1H3,(H,16,19)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOPXMKEROMMCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps:

Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Thiophene Functionalization: The thiophene ring is usually introduced via cross-coupling reactions such as Suzuki or Stille coupling, using appropriate thiophene derivatives.

Isoxazole Synthesis: The isoxazole ring can be synthesized through 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkenes.

Oxalamide Formation: The final step involves the formation of the oxalamide linkage, typically through the reaction of oxalyl chloride with the appropriate amine intermediates under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the oxalamide linkage or the isoxazole ring, potentially yielding amine or hydroxyl derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropyl and thiophene moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines, alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or nucleic acids that are critical in various biological pathways.

Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to DNA/RNA, thereby affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues of Oxalamide Derivatives

Several oxalamide derivatives share structural or functional similarities with the target compound. Key examples include:

Key Observations :

Key Observations :

- However, oxalamides generally require coupling reactions between amines and oxalyl chloride derivatives, as seen in related compounds .

- High yields (e.g., 90% for compound 9 in ) suggest optimized synthetic routes for structurally simpler analogs, whereas bis-azetidinyl oxalamides (compound 4 ) may involve more complex steps .

Umami Agonist Activity

- S336 demonstrated high potency as an umami agonist, with functional assays confirming activation of the hTAS1R1/hTAS1R3 receptor . The target compound’s isoxazole moiety may similarly engage taste receptors but lacks direct evidence.

Metabolic Stability

- N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) showed rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting oxalamides may resist enzymatic cleavage . This contrasts with esters (e.g., No. 1776), which undergo hydrolysis .

Toxicological Data

- N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225) underwent pharmacokinetic studies under FAO/WHO guidelines, indicating regulatory scrutiny for flavor agents . No safety concerns were reported for similar oxalamides in and .

Biological Activity

N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS Number: 1396887-73-2) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is C15H17N3O4S, with a molecular weight of 335.4 g/mol. The structure features a cyclopropyl group, a hydroxy group, a thiophene ring, and an isoxazole moiety, which contribute to its unique biological properties.

| Property | Value |

|---|---|

| CAS Number | 1396887-73-2 |

| Molecular Formula | C15H17N3O4S |

| Molecular Weight | 335.4 g/mol |

Biological Activity

Research indicates that N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. Its structural components allow it to interact with specific enzymes and receptors involved in tumor growth and proliferation.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical in metabolic pathways. This inhibition can lead to altered cellular functions, potentially providing therapeutic benefits in diseases where these enzymes are overactive.

- Anti-inflammatory Effects : The presence of the thiophene ring may contribute to anti-inflammatory activities, as similar compounds have demonstrated the ability to modulate inflammatory responses in various biological systems.

The biological activity of N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is believed to involve:

- Interaction with Molecular Targets : The compound likely interacts with specific proteins or enzymes, leading to changes in their activity. This could involve competitive inhibition where the compound competes with natural substrates for binding sites.

- Modulation of Signaling Pathways : By influencing key signaling pathways within cells, the compound may affect processes such as apoptosis (programmed cell death), cell proliferation, and inflammation.

Case Studies and Research Findings

Various studies have evaluated the biological activity of compounds similar to N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide:

- Antitumor Studies : In vitro studies have indicated that derivatives of this compound can significantly reduce tumor cell viability in various cancer cell lines, suggesting potential for development as an anticancer agent.

- Pharmacological Evaluations : Animal models have been used to assess the pharmacokinetics and pharmacodynamics of the compound. Results indicate favorable absorption and distribution profiles, which are essential for therapeutic efficacy.

- Enzyme Interaction Studies : Biochemical assays have demonstrated that the compound effectively inhibits specific enzymes involved in metabolic pathways associated with cancer and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.